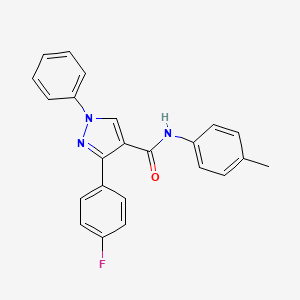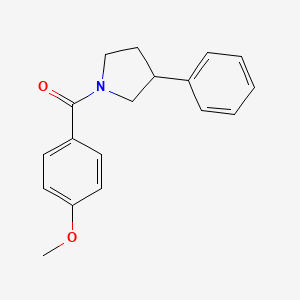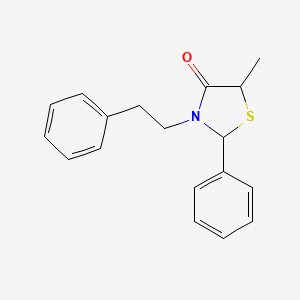![molecular formula C20H32N2O4S2 B4942825 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane](/img/structure/B4942825.png)
1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane, also known as DBD, is a synthetic compound that has shown potential in various scientific research applications. DBD is a diazepane derivative that contains two sulfone groups and a phenyl ring. The compound is synthesized using a multi-step process that involves the reaction of 4,6-dimethyl-1,3-phenylenediamine with sulfuric acid and chlorosulfonic acid. The resulting product is then reacted with sodium hydride and 1,2-dibromoethane to yield DBD.
Mechanism of Action
The mechanism of action of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane has also been shown to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane in lab experiments is its potential as a therapeutic agent for cancer and inflammation. The compound has shown promising results in various preclinical studies. However, one of the limitations of using 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane. One direction is to further investigate the mechanism of action of the compound. Another direction is to optimize the synthesis method to improve the yield and solubility of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane. Additionally, future studies could focus on the development of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane derivatives with improved pharmacological properties. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane as a therapeutic agent for cancer and inflammation.
Synthesis Methods
The synthesis of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane involves a multi-step process that requires careful handling of the reactants. The first step involves the reaction of 4,6-dimethyl-1,3-phenylenediamine with sulfuric acid and chlorosulfonic acid. This reaction yields a sulfonic acid derivative of the diamine. The second step involves the reaction of the sulfonic acid derivative with sodium hydride and 1,2-dibromoethane. This reaction yields 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane as the final product.
Scientific Research Applications
1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane has shown potential in various scientific research applications. One of the main applications of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane is in the field of medicinal chemistry. 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane has been shown to have antitumor activity in various cancer cell lines. The compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
properties
IUPAC Name |
1-[5-(azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S2/c1-17-15-18(2)20(28(25,26)22-13-9-5-6-10-14-22)16-19(17)27(23,24)21-11-7-3-4-8-12-21/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGPYJSAOJXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCCC2)S(=O)(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4942752.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4942755.png)

![4-[(1-methyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B4942762.png)
![5-{[(3-methylphenyl)amino]methylene}-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4942774.png)

![methyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942793.png)
![diethyl [(2-naphthylamino)(phenyl)methyl]malonate](/img/structure/B4942799.png)
![3-[(4-acetylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B4942807.png)

![3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4942824.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4942832.png)
![N,N-diethyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4942842.png)